![molecular formula C13H18N6O2S B2778218 N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide CAS No. 2319786-30-4](/img/structure/B2778218.png)
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of the triazole class of compounds . Triazoles are a group of five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoles in general can be synthesized using a variety of methods . The synthesis of triazole derivatives has been a topic of interest due to their therapeutic importance .Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have been exploring the synthesis of various heterocyclic compounds, including those containing [1,2,4]triazolo and pyridazine moieties, for their potential applications in medicinal chemistry and as antibacterial agents. The synthesis of [1,2,4]triazolo-[1,5-a]pyridinone derivatives and substituted pyrimidines demonstrates the utility of sulfonamido and azole derivatives in creating compounds with significant pharmacological potential (Hassanien et al., 2000). Another study focused on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aiming to develop novel antibacterial agents (Azab et al., 2013).
Herbicidal Activity
Some sulfonamide compounds, including those with [1,2,4]triazolo[1,5-a]pyridine and pyrimidine scaffolds, have been investigated for their herbicidal activity. These compounds were found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential use in agricultural applications (Moran, 2003).
Antimicrobial and Anticancer Research
The exploration of heterocyclic compounds for antimicrobial and anticancer applications has been a significant area of research. Compounds with [1,2,4]triazolo and pyridazine moieties have been synthesized and tested for their antimicrobial activity, with some showing pronounced activity against both gram-positive and gram-negative bacteria as well as fungi (El-Salam et al., 2013). Additionally, certain derivatives have exhibited significant anticancer activities, highlighting the potential for these compounds in developing new therapeutic agents (El-Gendy et al., 2003).
Inhibition of Enzymatic Activity
Sulfonamide compounds have also been investigated for their ability to inhibit human carbonic anhydrase isozymes, which are involved in various physiological and pathological processes. These studies have identified compounds with low nanomolar activity against specific isozymes, suggesting potential applications in designing inhibitors for therapeutic purposes (Alafeefy et al., 2015).
properties
IUPAC Name |
N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-9-14-15-12-5-6-13(16-19(9)12)18-7-10(8-18)17(2)22(20,21)11-3-4-11/h5-6,10-11H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVDTPFBDMKJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)S(=O)(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)cyclopropanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide](/img/structure/B2778135.png)

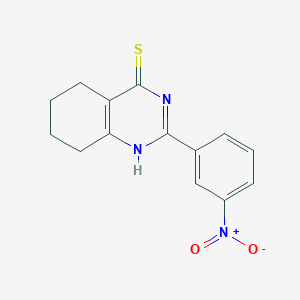
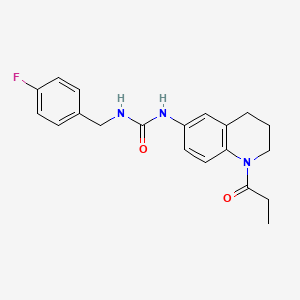

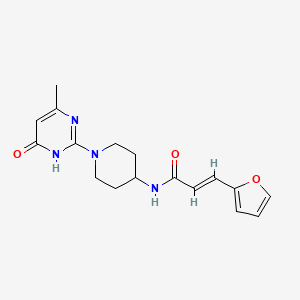
![C-[2-(4-Fluoro-phenyl)-benzo[d]imidazo[2,1-b]-thiazol-3-yl]-methylamine](/img/structure/B2778144.png)
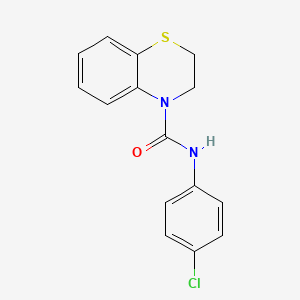
![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-bromoaniline](/img/structure/B2778150.png)
![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)
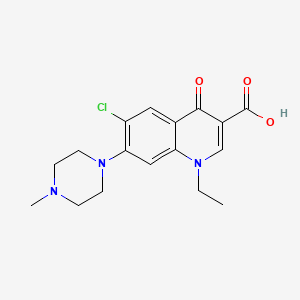

![ethyl 2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2778157.png)